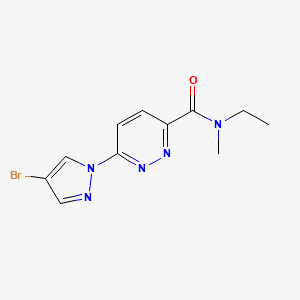![molecular formula C16H21FN2O3 B7077362 (2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7077362.png)
(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl ring, a fluoropyridine moiety, and a piperidine ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a fluorinating agent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling Reaction: The final step involves coupling the cyclopropyl, fluoropyridine, and piperidine intermediates through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxycyclopropyl)-[3-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
- (2-Ethoxycyclopropyl)-[3-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
- (2-Ethoxycyclopropyl)-[3-(3-iodopyridin-2-yl)oxypiperidin-1-yl]methanone
Uniqueness
(2-Ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone is unique due to the presence of the fluoropyridine moiety, which can impart distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs
Properties
IUPAC Name |
(2-ethoxycyclopropyl)-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-2-21-14-9-12(14)16(20)19-8-4-5-11(10-19)22-15-13(17)6-3-7-18-15/h3,6-7,11-12,14H,2,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULVTHNWDNTBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)N2CCCC(C2)OC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Dimethylsulfamoylamino)methyl]-2-methyltetrazole](/img/structure/B7077282.png)
![5-Chloro-6-[[1-(3-methoxypropanoyl)piperidin-4-yl]amino]pyridine-3-carbonitrile](/img/structure/B7077298.png)

![N-[[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7077307.png)
![2-[2-[(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)methyl]phenyl]-2-methylpropanenitrile](/img/structure/B7077321.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-ethoxypyrimidin-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7077329.png)

![2-bromo-6-methyl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7077342.png)
![2-(1-methoxyethyl)-4-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7077350.png)
![(1'R,4S)-N-[4-(2H-tetrazol-5-ylmethyl)phenyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7077357.png)

![3-[[[1-(3,3-Dimethylbutanoyl)piperidin-4-yl]amino]methyl]-1,6-dimethylpyridin-2-one](/img/structure/B7077367.png)

![N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B7077395.png)
